(-)-Enitociclib

CDK9 inhibitor Kinase selectivity Enzymatic assay

Procure (-)-Enitociclib (VIP152), the active clinical enantiomer, for precise CDK9 inhibition studies. Its well-validated biochemical (IC50=3nM) and cellular (IC50=29nM) potency, combined with >290-kinase selectivity, ensures target-specific results for mechanism-of-action and resistance studies in hematologic malignancies. Avoid racemic mixtures and broad-spectrum inhibitors for accurate data.

Molecular Formula C15H7N3O4S2
Molecular Weight 357.4 g/mol
CAS No. 299922-10-4
Cat. No. B1678949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Enitociclib
CAS299922-10-4
SynonymsNIT; 
Molecular FormulaC15H7N3O4S2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)S
InChIInChI=1S/C15H7N3O4S2/c19-13-8-2-1-3-10(18(21)22)12(8)14(20)17(13)7-4-5-9-11(6-7)24-15(23)16-9/h1-6H,(H,16,23)
InChIKeyXZCFYWWZCCVGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Enitociclib (BAY-1251152, VIP152): A Next-Generation Selective CDK9 Inhibitor for Targeting MYC-Driven Hematologic Malignancies


(-)-Enitociclib (also known as (R)-BAY-1251152 or VIP152; CAS 1610358-59-2) is the active enantiomer of the potent and highly selective cyclin-dependent kinase 9 (CDK9) inhibitor, BAY-1251152 . It functions as a specific inhibitor of the positive transcription elongation factor b (P-TEFb) complex, blocking RNA polymerase II-mediated transcriptional elongation of key short-lived oncoproteins, including MYC and MCL1 [1]. Notably, the CAS number provided by the user (299922-10-4) corresponds to NIT, an HIV-1 protease inhibitor, which is a structurally and functionally unrelated compound. Therefore, this guide is specific to (-)-Enitociclib (CAS 1610358-59-2).

Why Generic Substitution of (-)-Enitociclib with Other CDK9 Inhibitors Fails: The Critical Role of Kinase Selectivity and Enantiomeric Purity


Substitution of (-)-Enitociclib with other CDK9 inhibitors or racemic mixtures is not scientifically justifiable due to profound differences in kinase selectivity, target engagement, and clinical validation. While the racemic mixture BAY-1251152 and the (+)-enantiomer are commercially available, only (-)-Enitociclib (VIP152) has advanced through clinical development with demonstrated safety and efficacy in patients with relapsed/refractory lymphoid malignancies [1]. Furthermore, broad-spectrum CDK inhibitors like flavopiridol (alvocidib) lack the isoform selectivity of (-)-Enitociclib, resulting in distinct toxicity profiles and reduced therapeutic windows . The specific (-)-enantiomer exhibits a unique benzyl sulfoxide moiety and a defined stereochemical configuration that is essential for its high selectivity profile, and its weekly intravenous dosing schedule in clinical trials underscores a pharmacodynamic profile not shared by other CDK9 inhibitors [1][2].

Quantitative Differentiation of (-)-Enitociclib: Head-to-Head Comparisons with Key CDK9 Inhibitors


Superior Biochemical Potency and CDK2 Selectivity Compared to First-Generation Atuveciclib (BAY-1143572)

(-)-Enitociclib demonstrates a 4.3-fold improvement in biochemical potency (IC50 3 nM vs. 13 nM) and a 3.6-fold improvement in CDK9/CDK2 selectivity (120-fold vs. 33-fold) compared to the first-generation oral CDK9 inhibitor Atuveciclib (BAY-1143572) [1]. This enhanced selectivity is critical for minimizing off-target toxicity associated with CDK2 inhibition.

CDK9 inhibitor Kinase selectivity Enzymatic assay

Enhanced Cellular Potency in MOLM13 AML Cells Compared to Atuveciclib

In cellular assays using the MOLM13 acute myeloid leukemia (AML) cell line, (-)-Enitociclib achieves a 5.2-fold improvement in potency (IC50 29 nM) compared to Atuveciclib (IC50 150 nM) [1]. This difference is attributed to the compound's increased permeability and lack of efflux, which enhance intracellular accumulation and target engagement.

AML Cellular IC50 MOLM13

Clinical Validation: Complete Metabolic Remissions in Double-Hit DLBCL Patients Not Achieved by Broad-Spectrum CDK Inhibitors

In a clinical study of patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL), a highly aggressive and often refractory malignancy, (-)-Enitociclib administered once weekly at 30 mg i.v. led to complete metabolic remissions in 2 out of 7 patients (28.6%) [1]. This level of clinical activity in a genetically defined, high-risk lymphoma population is a specific differentiation from broad-spectrum CDK inhibitors like flavopiridol, which have not demonstrated comparable single-agent activity in this setting.

DLBCL Clinical trial Complete remission

Broad Kinase Selectivity Profile Confirmed Across 290+ Kinases

Kinase selectivity panel testing of (-)-Enitociclib at a concentration of 100 nM against a panel of over 290 kinases revealed less than 10% inhibition for all kinases except CDK9 . This high degree of selectivity is a quantifiable differentiator from earlier generation CDK9 inhibitors and broad-spectrum CDK inhibitors, which often exhibit significant off-target activity at similar concentrations, leading to increased toxicity and confounding experimental results.

Kinase profiling Selectivity Off-target

Unique Clinical-Stage IV Formulation and Dosing Schedule

(-)-Enitociclib (VIP152) is formulated for intravenous (i.v.) administration and is administered on a once-weekly schedule in clinical trials, a regimen designed to maximize therapeutic window by providing sufficient target engagement while allowing recovery from potential toxicities [1]. This i.v. formulation and intermittent dosing schedule are a result of its specific physicochemical properties, including high solubility and lack of efflux, and are a key differentiator from orally administered CDK9 inhibitors like Atuveciclib .

Intravenous Formulation Clinical trial

Optimal Research and Procurement Scenarios for (-)-Enitociclib


Investigating MYC-Dependent Transcriptional Addiction in Aggressive B-Cell Lymphomas

Procure (-)-Enitociclib for preclinical studies in double-hit lymphoma (DH-DLBCL) or MYC-overexpressing B-cell malignancies. Its demonstrated ability to induce complete metabolic remissions in a subset of DH-DLBCL patients provides a strong clinical rationale for using this compound to dissect MYC-dependent survival pathways and identify predictive biomarkers of response [1]. The high selectivity profile ensures that observed effects are primarily due to CDK9 inhibition, minimizing off-target confounding in mechanistic studies .

Overcoming Resistance to BTK Inhibitors and CAR-T Therapy in Mantle Cell Lymphoma

Use (-)-Enitociclib as a tool compound to model and overcome therapeutic resistance in mantle cell lymphoma (MCL). Preclinical data demonstrate its potent activity (IC50 32-172 nM) in MCL cell lines, including models of resistance to BTK inhibitors and CAR-T therapy, a unique indication for which its efficacy has been specifically validated [2]. This makes it a critical reagent for labs studying mechanisms of acquired resistance and developing novel combination strategies.

Evaluating CDK9 Inhibition as a Synergistic Partner in Multiple Myeloma Combination Therapies

Employ (-)-Enitociclib in combination studies with established anti-myeloma agents such as bortezomib, lenalidomide, pomalidomide, or venetoclax. Preclinical studies in multiple myeloma (MM) cell lines have shown synergistic cell killing when (-)-Enitociclib is combined with these drugs, with IC50 values in the low nanomolar range (1.1-2.3 nM) [3]. This application is supported by its specific mechanism of depleting the anti-apoptotic protein MCL-1, a known resistance factor to these therapies.

Benchmarking Novel CDK9 Inhibitors in Lead Optimization Campaigns

Utilize (-)-Enitociclib as a gold-standard positive control and benchmark for novel CDK9 inhibitor development. Its well-characterized biochemical (IC50 = 3 nM), cellular (IC50 = 29 nM in MOLM13), and broad kinase selectivity profile (<10% inhibition across 290+ kinases at 100 nM) provide a rigorous, quantifiable benchmark for assessing the potency and selectivity of new chemical entities . Its clinical validation further increases its value as a reference compound in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Enitociclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.